Cycloheptyl (2,4-difluorophenyl)methanol

Description

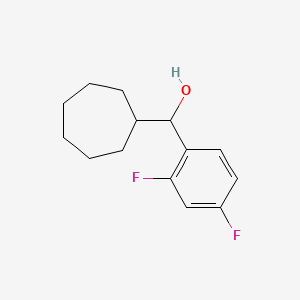

Cycloheptyl (2,4-difluorophenyl)methanol is a fluorinated aromatic alcohol characterized by a cycloheptyl group attached to a methanol moiety, which is further substituted with a 2,4-difluorophenyl ring. This compound belongs to a broader class of fluorinated benzyl alcohols, which are widely studied for their physicochemical properties and applications in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name |

cycloheptyl-(2,4-difluorophenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18F2O/c15-11-7-8-12(13(16)9-11)14(17)10-5-3-1-2-4-6-10/h7-10,14,17H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CELCVQZBESZLHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)C(C2=C(C=C(C=C2)F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cycloheptyl (2,4-difluorophenyl)methanol typically involves the reaction of cycloheptyl bromide with 2,4-difluorobenzyl alcohol under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Cycloheptyl (2,4-difluorophenyl)methanol can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The compound can be reduced to form the corresponding cycloheptyl (2,4-difluorophenyl)methane.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products Formed

Oxidation: Cycloheptyl (2,4-difluorophenyl)ketone.

Reduction: Cycloheptyl (2,4-difluorophenyl)methane.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Cycloheptyl (2,4-difluorophenyl)methanol serves as an important intermediate in organic synthesis. It is utilized in the development of complex organic molecules and as a reagent in various chemical reactions such as:

- Oxidation : Converting the hydroxyl group to ketones or aldehydes.

- Reduction : Producing cycloheptyl (2,4-difluorophenyl)methane.

- Substitution Reactions : Replacing the hydroxyl group with halogens or other functional groups.

Biology

This compound has been investigated for its biological activity, particularly its interactions with biomolecules. Notable findings include:

- Antimicrobial Activity : this compound and its derivatives exhibit significant antimicrobial properties against strains like Staphylococcus aureus and Escherichia coli. Some derivatives have shown enhanced potency compared to traditional antibiotics.

- Anti-inflammatory Effects : Studies indicate that derivatives can inhibit interleukin-6 (IL-6) production in a dose-dependent manner, suggesting potential applications in treating inflammatory conditions.

- Cytotoxicity : Certain derivatives have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 and HepG2, indicating promise for anticancer therapies.

Medicine

The compound's potential therapeutic properties are being explored, especially in drug synthesis. Its unique structure may allow it to act as a precursor for new pharmaceuticals targeting various diseases.

Data Table: Biological Activities of this compound Derivatives

| Compound Name | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| This compound | Antimicrobial | - | |

| Derivative A | Anti-inflammatory | 3.59 ± 0.27 | |

| Derivative B | Cytotoxicity (MCF-7) | 18.3 ± 1.4 | |

| Derivative C | Cytotoxicity (HepG2) | 30.0 ± 1.2 |

Biocatalytic Synthesis

A study by Şahin Engin et al. demonstrated the effectiveness of Lactobacillus paracasei BD101 in producing enantiomerically pure forms of this compound. This approach emphasizes green chemistry principles and the potential for sustainable pharmaceutical production.

Antimicrobial Efficacy

Research has shown that certain derivatives of this compound exhibit superior antibacterial activity compared to traditional antibiotics like ciprofloxacin. This highlights the compound's potential role in combating antibiotic-resistant bacterial strains.

Anti-inflammatory Mechanism

Investigations into the anti-inflammatory properties of this compound revealed significant reductions in IL-6 levels when tested against inflammatory models. This suggests its viability as a candidate for developing new anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of Cycloheptyl (2,4-difluorophenyl)methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Cycloheptyl (2,4-difluorophenyl)methanol can be contextualized against related compounds, as outlined below:

Table 1: Structural and Functional Comparison

Key Comparative Insights

Structural Variations and Lipophilicity this compound exhibits greater lipophilicity compared to its phenyl analog (2,4-difluorophenyl)(phenyl)methanol due to the cycloheptyl group, which may enhance membrane permeability in drug design . The trifluoromethyl substitution in [4-Cyclohexyl-3-(trifluoromethyl)phenyl]methanol further increases hydrophobicity, making it suitable for materials requiring moisture resistance .

Biological Activity Unlike fluconazole, which contains dual triazole groups for antifungal efficacy, this compound lacks heterocyclic moieties, suggesting divergent applications (e.g., as a synthetic intermediate rather than a direct therapeutic agent) .

Solubility and Stability Cycloheptyl derivatives generally show lower aqueous solubility than cyclohexyl or phenyl analogs, as seen in [4-Cyclohexyl-3-(trifluoromethyl)phenyl]methanol versus (2,4-difluorophenyl)(phenyl)methanol . Fluconazole’s solubility in methanol and acetone (freely soluble) contrasts with this compound, which is likely less polar due to its aliphatic cycloheptyl chain .

Synthetic Utility The diphenylmethanol scaffold in (2-Chlorophenyl)(diphenyl)methanol is leveraged for modular synthesis, whereas this compound’s bulkier structure may limit reactivity in certain coupling reactions .

Biological Activity

Cycloheptyl (2,4-difluorophenyl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a cycloheptyl ring attached to a 2,4-difluorophenyl group through a methanol linkage.

This compound exhibits its biological activity primarily through interactions with specific molecular targets. The presence of the difluorophenyl group enhances its lipophilicity and potential binding affinity to various receptors and enzymes.

Potential Targets

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could act as a modulator for receptors related to neurotransmission or inflammation.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, focusing on its anticancer, anti-inflammatory, and antimicrobial properties.

Anticancer Activity

Research indicates that compounds similar to this compound show promising anticancer activity. For instance:

- In vitro Studies : Compounds with similar structures demonstrated significant cytotoxic effects against various cancer cell lines such as MCF-7 and HT-29 with IC50 values in the low micromolar range .

- Mechanism : The proposed mechanism involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways like Wnt/β-catenin .

Anti-inflammatory Effects

This compound may also exhibit anti-inflammatory properties:

- In vitro Assays : Studies have shown that derivatives can reduce the production of pro-inflammatory cytokines in macrophages .

- Clinical Relevance : These findings suggest potential applications in treating inflammatory diseases.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties:

- Testing Against Pathogens : Similar compounds have shown effectiveness against both bacterial and fungal strains, indicating that this compound could possess similar activities .

- Mechanism : The antimicrobial action may be attributed to membrane disruption or inhibition of nucleic acid synthesis.

Case Studies

Several case studies have highlighted the biological activity of compounds related to this compound:

- Case Study 1 : A derivative was tested for anticancer efficacy against breast cancer cells, showing an IC50 value of 17 nM .

- Case Study 2 : In a study on inflammation models, a related compound reduced edema significantly compared to control groups .

- Case Study 3 : Antimicrobial testing revealed that derivatives exhibited MIC values lower than standard antibiotics against resistant strains .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.